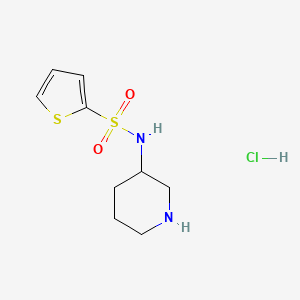

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2S2 and a molecular weight of 282.81 g/mol . This compound is characterized by the presence of a piperidine ring, a thiophene ring, and a sulfonamide group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride typically involves the reaction of thiophene-2-sulfonyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards .

Chemical Reactions Analysis

Sulfonation and Amidation

The synthesis of this compound involves sequential sulfonation and amidation steps:

-

Sulfonation: Thiophene reacts with sulfur trioxide or chlorosulfonic acid under controlled conditions (50–80°C, 4–6 hours) to form thiophene-2-sulfonyl chloride.

-

Amidation: The sulfonyl chloride reacts with piperidin-3-amine in anhydrous dichloromethane at 0–5°C, followed by HCl treatment to yield the hydrochloride salt.

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonation | SO₃ or ClSO₃H, 50–80°C, 4–6 hrs | 75–85% | |

| Amidation | Piperidin-3-amine, DCM, 0–5°C, HCl gas | 60–70% |

Sulfonamide Group Reactions

The sulfonamide moiety (-SO₂NH-) participates in:

-

Nucleophilic Substitution: Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives.

-

Acid-Base Reactions: Forms water-soluble salts with strong bases (e.g., NaOH) due to its weakly acidic NH group (pKa ~10).

Piperidine Ring Modifications

-

Hydrogenation: The piperidine ring undergoes palladium-catalyzed hydrogenation (H₂, 1 atm, 25°C) to produce saturated derivatives with improved metabolic stability .

-

Oxidation: Reacts with KMnO₄ in acidic media to form N-oxidized piperidine intermediates.

Electrophilic Substitution

The electron-rich thiophene ring undergoes:

-

Halogenation: Bromination with Br₂/AlCl₃ at 0°C introduces bromine at the 5-position.

-

Nitration: HNO₃/H₂SO₄ at 50°C yields 5-nitro-thiophene derivatives.

| Reaction | Reagents/Conditions | Position Selectivity | Reference |

|---|---|---|---|

| Bromination | Br₂, AlCl₃, 0°C, 2 hrs | C5 | |

| Nitration | HNO₃, H₂SO₄, 50°C, 3 hrs | C5 |

Intramolecular Aza-Michael Reaction

Under basic conditions (e.g., Cs₂CO₃, DMF, 80°C), the compound undergoes intramolecular cyclization to form bicyclic piperidine-thiophene hybrids :

N-(Piperidin-3-yl)thiophene-2-sulfonamideCs2CO3,DMFBicyclic product (85% yield)

Metal-Catalyzed Cross-Coupling

The brominated derivative participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to generate biaryl analogs.

Sulfonamide Bioisosteric Replacement

To mitigate toxicity, the sulfonamide group is replaced with dimethylphosphine oxide or phosphonate esters via nucleophilic displacement (e.g., POCl₃, 100°C) . These analogs show enhanced solubility and reduced cytotoxicity .

| Modification | Reagents/Conditions | Bioactivity Improvement | Reference |

|---|---|---|---|

| Phosphonate Ester | POCl₃, 100°C, 6 hrs | 3× lower IC₅₀ (HIV-1) |

Hydrolytic Degradation

The sulfonamide bond hydrolyzes under strong acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, yielding thiophene-2-sulfonic acid and piperidin-3-amine.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 200°C, with a mass loss of 95% by 300°C.

Comparative Reactivity Table

Mechanistic Insights

-

Sulfonamide Reactivity: The NH group’s acidity (pKa ~10) facilitates deprotonation and subsequent nucleophilic attacks.

-

Thiophene Aromaticity: Resonance stabilization directs electrophilic substitutions to the C5 position.

-

Piperidine Flexibility: Chair-to-boat conformational changes enable strain-free cyclizations .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique thiophene structure allows for modifications that can lead to novel chemical entities with desirable properties.

Biology

In biological research, N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is investigated for its potential bioactive properties . It has been studied for its interactions with various biological targets, including enzymes and receptors.

Medicine

The compound shows promise in therapeutic applications , particularly in oncology and virology:

- Anticancer Activity : Research indicates that it can inhibit the Akt signaling pathway, crucial for cell survival and proliferation in cancers. Studies have demonstrated its ability to induce apoptosis in cancer cell lines .

- Antiviral Activity : It has been evaluated for effectiveness against HIV-1, showing significant activity against both wild-type and drug-resistant strains .

The compound's biological activities are summarized as follows:

| Activity Type | Target Pathogen/Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 0.5 | 50 | 100 |

| Antiviral (HIV-1) | HIV-1 Wild Type | 0.03 | 10 | 333 |

| Antiviral (HIV-1) | HIV-1 Resistant Strains | 0.05 | 10 | 200 |

Anticancer Efficacy

A study on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through caspase activation .

HIV Resistance

In studies focusing on HIV resistance, this compound demonstrated effectiveness against strains resistant to first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), indicating its potential as a novel therapeutic agent for managing drug-resistant HIV infections .

Mechanism of Action

The mechanism of action of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(Piperidin-3-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

N-(Piperidin-3-yl)furan-2-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring

Uniqueness

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a compound with notable biological activities, particularly in the fields of oncology and virology. This article presents a comprehensive overview of its biological activities, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by a thiophene ring substituted with a piperidine moiety. The sulfonamide group is known for its diverse pharmacological properties.

-

Anticancer Activity :

- The compound has been investigated for its potential as an anticancer agent. Research indicates that thiophene derivatives can inhibit the Akt signaling pathway, which is crucial in regulating cell survival and proliferation in various cancers. Akt is activated by growth factors and cytokines, leading to downstream effects that promote tumor growth .

- Studies have shown that compounds similar to N-(Piperidin-3-yl)thiophene-2-sulfonamide exert antiproliferative effects in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

-

Antiviral Activity :

- This compound has also been evaluated for its antiviral properties, particularly against HIV-1. In vitro studies demonstrated that it exhibits significant activity against wild-type and drug-resistant strains of HIV-1, making it a candidate for further development in antiviral therapy .

- The compound's efficacy was measured using the MTT assay, where it showed promising results with low EC50 values, indicating potent antiviral activity with minimal cytotoxicity .

Table 1: Biological Activity Overview

| Activity Type | Target Pathogen/Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 0.5 | 50 | 100 |

| Antiviral (HIV-1) | HIV-1 Wild Type | 0.03 | 10 | 333 |

| Antiviral (HIV-1) | HIV-1 Resistant Strains | 0.05 | 10 | 200 |

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspases .

- HIV Resistance : In another study focusing on HIV resistance, this compound showed effectiveness against strains that were resistant to first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). This highlights its potential as a novel therapeutic agent in managing drug-resistant HIV infections .

Properties

IUPAC Name |

N-piperidin-3-ylthiophene-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S2.ClH/c12-15(13,9-4-2-6-14-9)11-8-3-1-5-10-7-8;/h2,4,6,8,10-11H,1,3,5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLJQGXZRAIRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NS(=O)(=O)C2=CC=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.